Methyl 2-pentenoate
Description
Significance of Alpha, Beta-Unsaturated Esters in Organic Synthesis and Chemical Science
Alpha, beta-unsaturated esters are a pivotal class of compounds in organic synthesis due to their dual reactivity. The conjugated π-system allows them to act as electrophiles at both the carbonyl carbon and the β-carbon. This characteristic enables them to participate in a wide array of significant reactions, including:
Michael Addition: The β-carbon of α,β-unsaturated esters is electrophilic and can be attacked by a wide range of nucleophiles in a conjugate addition reaction known as the Michael reaction. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.
Diels-Alder Reaction: As dienophiles, α,β-unsaturated esters can react with conjugated dienes in a [4+2] cycloaddition to form six-membered rings, a fundamental transformation in the construction of cyclic systems.
Epoxidation and Dihydroxylation: The carbon-carbon double bond can undergo oxidation reactions to form epoxides or diols, which are versatile intermediates for further functionalization.
Reduction Reactions: The double bond and the ester group can be selectively reduced to yield saturated esters, allylic alcohols, or saturated alcohols, depending on the reducing agent and reaction conditions.
The utility of α,β-unsaturated esters extends to their presence as a key structural motif in numerous natural products and biologically active molecules. Consequently, the development of synthetic methodologies for their preparation and the investigation of their reactivity remain active areas of chemical research.
Isomeric Considerations in Methyl 2-pentenoate Research (e.g., cis- vs. trans-isomers, (E)- vs. (Z)-configurations)
This compound can exist as two geometric isomers: the cis-(or (Z)-) isomer and the trans-(or (E)-) isomer. The spatial arrangement of the substituents around the carbon-carbon double bond significantly influences the physical, chemical, and spectroscopic properties of these isomers. The (E)-isomer, where the larger priority groups (the ethyl group and the methoxycarbonyl group) are on opposite sides of the double bond, is generally more thermodynamically stable than the (Z)-isomer, where they are on the same side, due to reduced steric hindrance.
The stereochemistry of the double bond is a critical factor in determining the outcome of chemical reactions. For instance, the stereoselectivity of cycloaddition reactions and the approach of nucleophiles can be highly dependent on the isomeric form of the this compound used. Therefore, the stereoselective synthesis of either the (E)- or (Z)-isomer is of paramount importance for their application in targeted organic synthesis.
The distinct properties of these isomers are also reflected in their spectroscopic data. For example, in ¹H NMR spectroscopy, the coupling constant between the vinylic protons is typically larger for the trans-isomer compared to the cis-isomer. Similarly, the chemical shifts of the protons and carbons in close proximity to the double bond will differ between the two isomers. These spectroscopic differences are crucial for the characterization and differentiation of the (E)- and (Z)-isomers.
Interactive Data Tables
Physical Properties of this compound Isomers and Related Compounds
Data for the (Z)-isomer of this compound is limited; properties of the corresponding ethyl ester are provided for comparison.
| Property | (E)-Methyl 2-pentenoate | (Z)-Methyl 2-pentenoate (Data Limited) | (E)-Ethyl 2-methyl-2-pentenoate (for comparison) |
| Molecular Formula | C₆H₁₀O₂ | C₆H₁₀O₂ | C₈H₁₄O₂ |
| Molecular Weight | 114.14 g/mol dergipark.org.tr | 114.14 g/mol dergipark.org.tr | 142.20 g/mol thegoodscentscompany.com |
| Boiling Point | 146-147 °C / 760 mmHg | Not available | 173-174 °C / 760 mmHg thegoodscentscompany.com |
| Density | 0.937 g/mL at 25 °C | Not available | 0.904-0.914 g/mL at 25 °C thegoodscentscompany.com |
| Refractive Index (n20/D) | 1.438 | Not available | 1.436-1.444 thegoodscentscompany.com |
Spectroscopic Data of (E)-Methyl 2-pentenoate
| Spectroscopy Type | Key Peaks / Signals for (E)-Methyl 2-pentenoate |
| ¹H NMR (CDCl₃) | δ ~6.9 (dt, 1H, vinylic), ~5.8 (dt, 1H, vinylic), ~3.7 (s, 3H, OCH₃), ~2.2 (q, 2H, CH₂), ~1.1 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ ~166 (C=O), ~149 (β-vinylic C), ~121 (α-vinylic C), ~51 (OCH₃), ~25 (CH₂), ~12 (CH₃) nih.gov |
| IR (neat) | ~1725 cm⁻¹ (C=O stretch), ~1655 cm⁻¹ (C=C stretch), ~1170 cm⁻¹ (C-O stretch) |
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-pent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h4-5H,3H2,1-2H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAHGFJTIVZLFB-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
818-59-7, 15790-88-2 | |
| Record name | 2-Pentenoic acid, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 15790-88-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Methyl 2 Pentenoate and Its Derivatives
Total Synthesis Approaches and Strategies
Total synthesis strategies for Methyl 2-pentenoate and its derivatives typically involve building the carbon skeleton and introducing the ester functionality. Classic olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are foundational methods for constructing the carbon-carbon double bond in the α,β-unsaturated ester system. The Wittig reaction, utilizing phosphonium (B103445) ylides, can yield either E or Z isomers depending on the nature of the ylide and reaction conditions wikipedia.org. Stabilized ylides generally favor E-alkene formation, while unstabilized ylides tend to produce Z-alkenes wikipedia.org. The HWE reaction, employing phosphonate (B1237965) carbanions, is particularly known for its preference for E-alkene formation wikipedia.orgarkat-usa.orgconicet.gov.ar. For instance, the HWE reaction of aldehydes with specific phosphonoacetates, like bis-(2,2,2-trifluoroethyl)phosphonoacetic acid, can achieve high E-selectivity arkat-usa.orgumich.edu. These methods allow for the assembly of the pentenoate backbone from simpler carbonyl compounds and phosphonate or phosphonium precursors.
Stereoselective and Enantioselective Synthesis Pathways
Achieving precise control over the stereochemistry of the double bond (E vs. Z) and, for chiral derivatives, the enantiomeric purity, is crucial.
Diastereoselective Control in Synthesis
Diastereoselective synthesis aims to control the relative stereochemistry of newly formed stereocenters within a molecule. In the context of pentenoate derivatives, this can involve controlling the stereochemistry at positions adjacent to the double bond or ester group. For example, Ireland and ester enolate Claisen rearrangements of certain bis-allylic esters have been shown to yield pentenoic acids with controlled tri- and tetrasubstituted alkene stereoselectivity acs.orgacs.org. These rearrangements often proceed through chair-like transition states, where steric interactions dictate the alkene geometry acs.org.
Chiral Auxiliary-Mediated Transformations
Chiral auxiliaries are covalently attached to a substrate to induce stereoselectivity in a reaction. After the stereoselective transformation, the auxiliary is cleaved, leaving behind an enantiomerically enriched product. For the synthesis of chiral α,β-unsaturated esters or their precursors, chiral auxiliaries derived from amino alcohols or oxazolidinones have been employed in reactions like alkylations usm.edusfu.ca. These auxiliaries can direct the approach of reagents, leading to the formation of specific stereoisomers. For example, chiral auxiliaries can be attached to malonic acid derivatives to control the stereochemistry during benzylation usm.edu.
Enzymatic and Biocatalytic Synthesis
Biocatalysis offers an environmentally friendly and highly selective approach to synthesis. Lipases, for instance, are widely used for kinetic resolution of racemic esters or for esterification reactions. Lipase-mediated kinetic resolution can selectively hydrolyze or esterify one enantiomer of a racemic ester, thereby separating the enantiomers organic-chemistry.orgcnr.it. Enzymes can also be employed for the synthesis of chiral intermediates, such as the enzymatic hydrolysis of methyl bis-(2,2,2-trifluoroethyl)phosphonoacetate to yield the corresponding phosphonoacetic acid used in stereoselective HWE reactions arkat-usa.orgumich.edu. Furthermore, biocatalytic cascades involving oxidases and Wittig reagents are being explored for one-pot synthesis of alkenes in aqueous media acs.org.
Green Chemistry Synthesis Approaches
Green chemistry principles emphasize the reduction of hazardous substances and waste generation, promoting sustainable synthesis.
Water-Based Reaction Systems
The use of water as a solvent is a cornerstone of green chemistry. The Wittig reaction has been successfully adapted to aqueous media, demonstrating that water can be an effective solvent for stabilized ylides and aldehydes, often leading to high yields and E-selectivity organic-chemistry.orgresearchgate.netacs.orgresearchgate.netlibretexts.org. These aqueous Wittig reactions can be accelerated by hydrophobic interactions and can be performed as one-pot procedures, further enhancing their green credentials organic-chemistry.orgresearchgate.net. Other green approaches include the use of ionic liquids as catalysts and solvents, solvent-free reactions, and the utilization of benign reagents and renewable feedstocks rsc.orgslideshare.netcore.ac.uk.
Data Tables
Table 1: Representative Stereoselective Olefination Reactions for α,β-Unsaturated Esters
| Reaction Type | Key Reagents/Catalyst | Substrate Type | Typical Conditions | Yield (%) | E:Z Ratio | Notes |
| Wittig | Stabilized Ylide, Aldehyde | Various Aldehydes | Water, NaHCO₃, RT | 80–98 | Up to 99 (E) | One-pot, accelerated in water organic-chemistry.orgresearchgate.netacs.org |
| HWE | Phosphonate Carbanion | Aldehydes | THF, Base (e.g., NaH) | High | Favors E | E-selectivity influenced by base, solvent, temperature wikipedia.orgconicet.gov.ar |
| HWE | Bis-(2,2,2-trifluoroethyl)phosphonoacetic acid, i-PrMgBr | Aldehydes | Toluene, Reflux | High | Up to 95:5 (E:Z) | E-selective olefination arkat-usa.orgumich.edu |
| Asymmetric Epoxidation | Yttrium-chiral biphenyldiol complex | α,β-Unsaturated Esters | Various | Up to 97 | N/A | Yields epoxy esters with high enantioselectivity (up to 99% ee) organic-chemistry.org |
Table 2: Biocatalytic Approaches for Ester Synthesis/Resolution
| Biocatalyst | Reaction Type | Substrate | Product Type | Selectivity/Yield | Notes |
| Lipase | Kinetic Resolution | Racemic esters | Enantiopure esters | High enantiomeric excess (e.g., >95% ee) | Selective hydrolysis or esterification organic-chemistry.orgcnr.it |
| Lipase | Hydrolysis | Methyl bis-(2,2,2-trifluoroethyl)phosphonoacetate | Bis-(2,2,2-trifluoroethyl)phosphonoacetic acid | 92% yield | Precursor for stereoselective HWE reactions arkat-usa.orgumich.edu |
| Oxidases | Alcohol Oxidation | Primary Aliphatic Alcohols | Aldehydes | High substrate tolerance | Enables one-pot Wittig reactions in water acs.org |
Compound Names
this compound
Pentenoic acid
α,β-Unsaturated esters
β-Hydroxypropionates
α,β-Epoxy esters
Malonic acid derivatives
Bis-allylic esters
α-Bromoesters
Phosphonium ylides
Phosphonate carbanions
Bis-(2,2,2-trifluoroethyl)phosphonoacetic acid
2-Methyl-2-pentenoic acid
2-Methyl-2-pentenal
Elucidation of Reaction Mechanisms and Kinetics
Unimolecular Decomposition Pathways
The thermal decomposition of methyl 2-pentenoate, in the absence of other reagents, can be understood by examining studies of similar methyl esters under pyrolysis conditions. researchgate.netrsc.org The primary pathways for unimolecular decomposition at high temperatures typically involve bond fission and intramolecular hydrogen transfer reactions. researchgate.net For a molecule like this compound, the expected decomposition channels are analogous to those identified for compounds like methyl pentanoate (MP) and methyl butanoate. researchgate.netresearchgate.net
Key decomposition pathways include:
Homolytic Bond Fission: This involves the breaking of the weakest bonds in the molecule. For this compound, the C–C and C–O bonds are susceptible to cleavage at high temperatures. researchgate.net The presence of the double bond influences the bond dissociation energies compared to saturated analogs.
Intramolecular Hydrogen Shifts: These reactions, often referred to as molecular decomposition channels, involve the migration of a hydrogen atom to another position in the molecule, typically forming more stable, smaller molecules through a concerted mechanism. researchgate.net For instance, studies on methyl butanoate pyrolysis show that such reactions can lead to the formation of smaller esters and alkenes. researchgate.net
Based on theoretical investigations of methyl pentanoate, ten primary channels were identified, including four intramolecular H-shifts and six C–C and C–O bond fissions. rsc.org The dominant decomposition channels are often temperature-dependent. rsc.orgresearchgate.net For example, in methyl pentanoate pyrolysis, different product branching ratios are observed at low versus high temperatures. researchgate.net The pyrolysis of methyl crotonate, an unsaturated C4 ester, also highlights the formation of C1-C4 hydrocarbons, various oxygenated products, and aromatics through complex reaction networks. tulane.edu
The potential decomposition reactions for this compound would likely lead to a variety of smaller molecules. The pyrolysis of methyl ricinoleate, a much larger ester, showed the formation of pentenoic acid methyl ester at 600 °C, indicating the stability of this structural motif at high temperatures before further decomposition. nih.gov
Hydrogen Atom Abstraction Reactions and Rate Constants
Hydrogen atom abstraction is a critical reaction pathway, particularly in atmospheric chemistry and combustion, where radicals such as hydroxyl (•OH) are prevalent. The rate and site of H-atom abstraction from this compound depend on the bond dissociation energies of the various C-H bonds in the molecule. The presence of the C=C double bond creates allylic C-H bonds, which are typically weaker and more susceptible to abstraction than other aliphatic C-H bonds.
The structure of this compound (CH₃-CH₂-CH=CH-COOCH₃) features several types of hydrogen atoms:
Primary hydrogens on the methyl group of the ethyl chain (C5).
Secondary, allylic hydrogens on the methylene group (C4). These are expected to be the most reactive.
Vinylic hydrogens on the double bond (C2 and C3). These are generally much less reactive.
Primary hydrogens on the methoxy group.
Kinetic studies of •OH radical reactions with various organic compounds provide insight into the expected reactivity. nih.govmdpi.com Rate coefficients are temperature-dependent and are often expressed using a modified Arrhenius expression. nih.gov For example, the room temperature rate coefficient for the reaction of •OH with 2-methyl-cyclopentenone, a cyclic conjugated ketone, was measured to be 1.7 (±0.2) × 10⁻¹¹ cm³ s⁻¹. nih.gov This high reactivity is attributed to the •OH radical adding to the double bond as well as abstracting hydrogen atoms.
The following table provides a qualitative comparison of the expected reactivity of different hydrogen atoms in this compound towards abstraction by a generic radical (R•).
| Hydrogen Type | Position | Relative C-H Bond Dissociation Energy | Expected Reactivity |
| Secondary, Allylic | -CH₂- | Lowest | Highest |
| Primary, Alkyl | CH₃-CH₂- | Intermediate | Intermediate |
| Primary, Methoxy | -O-CH₃ | High | Low |
| Vinylic | -CH=CH- | Highest | Lowest |
This table is a qualitative representation based on general principles of chemical reactivity.
Oxidation and Reduction Mechanisms
Oxidation: The oxidation of this compound can proceed through several mechanisms, often involving radical intermediates. In atmospheric or combustion environments, oxidation is typically initiated by radicals like •OH, which can either add to the double bond or abstract a hydrogen atom, as discussed previously. nih.gov The addition of an •OH radical to the C=C bond of an unsaturated ester forms a radical adduct. nih.gov This adduct can then react further, often with molecular oxygen, leading to the formation of smaller oxygenated species like formaldehyde and other radicals. nih.gov
Chemical oxidation can also be performed synthetically. For instance, the oxidation of 2-methyl-2-pentanal, a structurally similar aldehyde, to (E)-2-methyl-2-pentenoic acid can be achieved using sodium chlorite (NaClO₂), demonstrating a method for oxidizing the carbon skeleton. researchgate.net
Reduction: Reduction of this compound typically targets the carbon-carbon double bond and/or the ester functional group.
Catalytic Hydrogenation of the C=C Double Bond: The α,β-unsaturated double bond can be selectively reduced to a single bond using catalytic hydrogenation. This is commonly achieved using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. This reaction would yield methyl pentanoate.
Reduction of the Ester Group: The ester functionality is more difficult to reduce than the double bond. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required. This reagent would typically reduce both the ester and the C=C double bond, ultimately yielding pentan-1-ol after workup. Selective reduction of the ester in the presence of the alkene is challenging but can sometimes be achieved with specific reagents or protecting group strategies.
Addition Reactions Across the Double Bond
The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing effect of the adjacent ester group. This makes it susceptible to addition reactions, particularly nucleophilic conjugate addition (Michael addition) and radical additions.
Michael Addition: Nucleophiles can add to the β-carbon (C3) of the α,β-unsaturated ester system. This is a widely used carbon-carbon bond-forming reaction in organic synthesis.
Radical Addition: The addition of radicals, such as H-atoms or hydroxyl radicals, can occur across the double bond. nih.gov The addition of an H-atom can lead to two different ester alkyl radicals, as the hydrogen can add to either carbon of the double bond. nih.gov Similarly, the addition of a methyl radical to an unsaturated ester can lead to the formation of a larger radical adduct, which may subsequently decompose. nih.gov
Halogenation: Halogens like bromine (Br₂) can add across the double bond to form a dihaloalkane. This reaction proceeds through a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion.
Isomerization Mechanisms (e.g., Z−E Photoisomerization, Positional Isomerization)
This compound can undergo several types of isomerization, altering the geometry around the double bond or its position within the carbon chain.
Z-E Photoisomerization: The most common isomer is the (E)-isomer (trans). Irradiation with light can promote the π-π* transition, allowing rotation around the C2-C3 bond. This leads to the formation of a photostationary state, which is a mixture of the (Z) and (E) isomers. nih.gov Studies on chiral 2-pentenoate esters have shown that upon stationary irradiation, a photostationary-state ratio of Z/E isomers is established. nih.gov Laser-flash photolysis studies indicate that this isomerization proceeds through a triplet excited state. nih.gov The energy barrier between the planar and orthogonal triplet states for similar enoates is calculated to be 8-10 kcal mol⁻¹. nih.gov
Positional Isomerization: The position of the double bond can be shifted under certain conditions, typically with acid or base catalysis. For example, in the presence of an acid catalyst, the double bond can migrate from the 2,3-position to the 3,4-position, forming methyl 3-pentenoate. This process involves the protonation of the double bond to form a carbocation intermediate, followed by deprotonation at a different position. Tandem isomerization-alkoxycarbonylation reactions have been demonstrated where this compound is isomerized to a terminal alkene before undergoing carbonylation. researchgate.net Similarly, the synthesis of trans-2-methyl-2-pentenoic acid from 2-methyl-3-pentenoic acid involves an acid-catalyzed isomerization step to move the double bond into conjugation with the carboxylic acid. google.com
Polymerization Reaction Mechanisms
This compound, as a vinyl monomer with a strong electron-withdrawing ester group attached to the double bond, is highly susceptible to anionic addition polymerization. nih.govwikipedia.org
Anionic Polymerization: This type of chain-growth polymerization is initiated by a nucleophile, such as an organolithium compound or a Grignard reagent. wikipedia.orgyoutube.com
Initiation: The nucleophile attacks the β-carbon of the double bond, which is electron-deficient. This forms a carbanion on the α-carbon, which is stabilized by resonance through the carbonyl group of the ester. nih.gov
Propagation: The newly formed carbanion then acts as a nucleophile, attacking another monomer molecule. This process repeats, extending the polymer chain. youtube.com
Termination: The polymerization continues until the monomer is consumed or the reaction is terminated, often by the addition of a proton source (like water or alcohol) which quenches the propagating carbanion. nih.gov
Radical Polymerization: While anionic polymerization is often more facile for such activated alkenes, radical polymerization is also possible, typically under specific conditions. nih.gov Like anionic polymerization, it proceeds via initiation, propagation, and termination steps, but with radical intermediates instead of anions. For related monomers like cyanoacrylates, radical polymerization is generally more difficult to achieve and often requires acidic conditions to suppress the competing anionic pathway. nih.govresearchgate.net
Diels-Alder Reactions and Cycloadditions
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and an alkene known as a dienophile, forming a six-membered ring. wikipedia.orgmasterorganicchemistry.com
This compound is an effective dienophile because the electron-withdrawing ester group activates the C=C double bond, making it more electrophilic and reactive towards the electron-rich diene. libretexts.org The reaction proceeds in a concerted fashion, where two new carbon-carbon sigma bonds are formed simultaneously. wikipedia.org
Key features of the Diels-Alder reaction involving this compound as the dienophile include:
Reactivity: The reaction rate is enhanced by the presence of the electron-withdrawing ester group on the dienophile. masterorganicchemistry.comlibretexts.org
Stereospecificity: The stereochemistry of the dienophile is retained in the cyclohexene product. For example, if the (E)-isomer of this compound is used, the resulting substituents on the newly formed ring will have a specific trans-relationship. libretexts.org
Beyond the classic [4+2] Diels-Alder reaction, the activated double bond of this compound could potentially participate in other types of cycloadditions, such as [3+2] cycloadditions with 1,3-dipoles like nitrones or azides. mdpi.com Studies on the reaction between nitrones and a fluorinated analog, perfluoro 2-methylpent-2-ene, suggest that such cycloadditions proceed via a one-step, concerted mechanism despite the polar nature of the reactants. mdpi.com
Catalytic Applications and Catalysis Research
Homogeneous Catalysis involving Methyl 2-pentenoate
Homogeneous catalysis offers a powerful tool for the functionalization of this compound. A notable example is its use in alkoxycarbonylation reactions. Research has demonstrated the alkoxycarbonylation of this compound at the terminal carbon atom, which proceeds through an initial isomerization of the substrate. This transformation is achieved using a multi-component homogeneous catalytic system. Specifically, a three-component system comprising PdCl2(PPh3)2, PPh3, and AlCl3 has been shown to possess high catalytic activity for this type of reaction. nih.gov The process involves the isomerization of the C=C double bond followed by the addition of an alcohol and carbon monoxide, leading to the formation of a diester.
Table 1: Homogeneous Catalyst System for Alkoxycarbonylation of this compound
| Catalyst Component | Ligand/Promoter | Function |
|---|---|---|
| PdCl2(PPh3)2 | - | Palladium(II) precursor |
| PPh3 (Triphenylphosphine) | Ligand | Stabilizes the palladium center |
Heterogeneous Catalysis Studies (e.g., Hydrogenation over Palladium-Supported Catalysts)
Heterogeneous catalysis is widely employed for the hydrogenation of unsaturated compounds like this compound. The most common application is the reduction of the carbon-carbon double bond to yield Methyl pentanoate. Palladium-supported catalysts, particularly palladium on carbon (Pd/C), are highly effective for this transformation. nih.gov
The hydrogenation process involves the reaction of this compound with hydrogen gas (H₂) on the surface of the metal catalyst. google.com The palladium metal adsorbs both the hydrogen and the alkene onto its surface, facilitating the transfer of hydrogen atoms to the double bond. google.com This reaction is typically stereoselective, resulting in the syn-addition of two hydrogen atoms across the double bond. google.com
While studies on the hydrogenation of 2-methyl-2-pentenal show that palladium catalysts are primarily active for the hydrogenation of the C=C bond to form the corresponding saturated aldehyde, similar selectivity is expected for this compound, leading to the saturation of the alkene bond while preserving the ester group. researchgate.net The efficiency and selectivity of the hydrogenation can be influenced by various factors, including the catalyst support, palladium distribution ("egg-shell," "uniform," etc.), solvent, temperature, and pressure. nih.govnih.gov
Table 2: Typical Conditions for Heterogeneous Hydrogenation
| Parameter | Description |
|---|---|
| Catalyst | Palladium on Carbon (Pd/C) |
| Reactant | This compound |
| Reagent | Hydrogen Gas (H₂) |
| Expected Product | Methyl pentanoate |
| Reaction Type | Reduction / Saturation of C=C bond |
Transition Metal-Catalyzed Transformations (e.g., Palladium-catalyzed reactions)
Palladium is a remarkably versatile transition metal in catalysis, capable of promoting a wide array of organic transformations. tudelft.nl Its complexes are used extensively in cross-coupling reactions and functionalizations. chemicalbook.comhmdb.ca
In the context of this compound, palladium catalysts are key to transformations such as the alkoxycarbonylation reaction mentioned previously. nih.gov This reaction, catalyzed by a Pd(II) complex, highlights the ability of palladium to orchestrate complex transformations that involve both isomerization and carbonylation steps. The general catalytic cycle for such palladium-catalyzed reactions typically involves steps like oxidative addition, transmetalation, and reductive elimination. The choice of ligands, such as phosphines, is crucial as they modify the electronic and steric properties of the palladium center, thereby influencing the catalyst's activity and selectivity. chemicalbook.com
The utility of palladium catalysis extends beyond this specific example, with the potential for various other transformations of this compound, including Heck coupling and other C-C bond-forming reactions, which are fundamental in modern organic synthesis. hmdb.ca
Enzymatic Catalysis and Biocatalysis
Biocatalysis utilizes enzymes to perform chemical transformations, often with high specificity and under mild conditions. chemicalbook.com For a substrate like this compound, two primary classes of enzymes are of particular interest: lipases and ene reductases.
Lipases are widely used for the hydrolysis and synthesis of esters. nih.gov In principle, a lipase could catalyze the hydrolysis of this compound to 2-pentenoic acid and methanol (B129727). This reaction would be highly selective for the ester group, leaving the C=C double bond intact.
Ene reductases, belonging to the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated esters. tudelft.nlchemicalbook.com These enzymes use a nicotinamide cofactor (NADH or NADPH) as the source of hydride. chemicalbook.com An ene reductase could potentially catalyze the stereoselective reduction of the C=C bond in this compound to produce a chiral version of Methyl pentanoate. While specific literature detailing the use of this compound as a substrate for these enzymes is not extensive, the known substrate scope of these biocatalysts suggests its viability in such transformations.
Cooperative Catalysis Systems
Cooperative catalysis involves two or more catalysts that work in concert to achieve a transformation that is not possible or is inefficient with a single catalyst. The isomerizing alkoxycarbonylation of this compound is a prime example of such a system. nih.gov
In this process, a Brønsted acid and a transition metal catalyst cooperate. The reaction likely involves the Brønsted acid facilitating the isomerization of the double bond of this compound along the carbon chain. Subsequently, the palladium catalyst mediates the alkoxycarbonylation at the new, more accessible position. This cooperative approach allows for the functionalization of a less reactive position of the initial molecule by combining the distinct reactivities of two different types of catalysts. nih.gov
Advanced Analytical Techniques in Chemical Research of Methyl 2 Pentenoate
Spectroscopic Characterization Methodologies
Spectroscopy is a cornerstone in the analysis of methyl 2-pentenoate, offering insights into its electronic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR, NOE Difference Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the assignment of each proton to its specific position in the structure.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicating its chemical environment (e.g., carbonyl, olefinic, aliphatic).
While specific peak values can vary slightly depending on the solvent and instrument frequency, representative data is presented below.
Table 1: Representative NMR Data for Methyl (E)-2-pentenoate
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~5.8 | Doublet of Triplets | H-2 |
| ¹H | ~6.9 | Doublet of Triplets | H-3 |
| ¹H | ~2.2 | Quintet | H-4 |
| ¹H | ~1.0 | Triplet | H-5 |
| ¹H | ~3.7 | Singlet | OCH₃ |
| ¹³C | ~166 | - | C-1 (C=O) |
| ¹³C | ~121 | - | C-2 |
| ¹³C | ~148 | - | C-3 |
| ¹³C | ~25 | - | C-4 |
| ¹³C | ~13 | - | C-5 |
Note: Data is approximate and for illustrative purposes. Actual values may vary.
NOE Difference Spectroscopy: Nuclear Overhauser Effect (NOE) difference spectroscopy can be employed to determine the stereochemistry of the double bond (E/Z isomerism). By irradiating specific protons, spatial proximities to other protons can be observed, confirming the trans or cis configuration of the substituents across the C2-C3 double bond.
Mass Spectrometry (MS, GC-MS, CI/EI-MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis. nist.gov
Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (114.14 g/mol ) and a series of fragment ion peaks. nist.govnih.gov The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification. Common fragments for this compound include losses of methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups.
Chemical Ionization (CI-MS): CI-MS is a softer ionization technique that results in less fragmentation and a more prominent protonated molecule peak [M+H]⁺, which is useful for confirming the molecular weight.
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is widely used for the identification and quantification of this compound in complex mixtures. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each separated component, allowing for positive identification. nih.gov The NIST Mass Spectrometry Data Center provides reference spectra for this compound that can be used for library matching. nist.gov
Table 2: Key Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Key m/z Values | Interpretation |
|---|---|---|---|
| EI-MS | Electron Impact | 114 | Molecular Ion (M⁺) |
| 83 | [M - OCH₃]⁺ | ||
| 55 | [C₄H₇]⁺ |
Fourier Transform Infrared (FT-IR) Spectroscopy and ATR-IR Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound. The infrared spectrum shows absorption bands at specific wavenumbers that correspond to the vibrational frequencies of the bonds within the molecule.
Key characteristic absorption bands for this compound include:
A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the ester group.
An absorption band around 1650 cm⁻¹ due to the C=C (alkene) stretching vibration.
Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to C-H stretching vibrations of the alkyl and methoxy groups.
C-O stretching vibrations for the ester group typically appear in the 1100-1300 cm⁻¹ region.
Attenuated Total Reflectance (ATR)-IR Spectroscopy: ATR-IR is a sampling technique that allows for the analysis of solid and liquid samples directly, without extensive sample preparation. It is particularly useful for obtaining high-quality IR spectra of this compound.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~2960 | C-H stretch | Alkyl (CH₃, CH₂) |
| ~1725 | C=O stretch | Ester |
| ~1655 | C=C stretch | Alkene |
| ~1440 | C-H bend | Alkyl |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the α,β-unsaturated carbonyl system (a chromophore) results in characteristic UV absorption. This system allows for a π → π* electronic transition. The wavelength of maximum absorbance (λmax) for conjugated systems like this is typically found in the ultraviolet region, often between 200 and 400 nm. masterorganicchemistry.comresearchgate.net The exact λmax is influenced by the solvent used for the analysis. This technique is particularly useful for quantitative analysis due to the relationship between absorbance and concentration as described by the Beer-Lambert law.
Chromatographic Separation and Analysis Techniques
Chromatographic methods are essential for separating this compound from other compounds in a mixture and for its quantification.
Gas Chromatography (GC, HS-SPME-GC-MS, GC-FID, GC-IMS)
Gas chromatography is the premier chromatographic technique for the analysis of volatile compounds like this compound.
Gas Chromatography (GC): In GC, the sample is vaporized and transported by a carrier gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The time it takes for a compound to travel through the column, known as the retention time, is a characteristic property used for its identification.
Gas Chromatography-Flame Ionization Detection (GC-FID): For quantitative analysis, a Flame Ionization Detector (FID) is commonly used. The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of the analyte, making it ideal for determining the concentration of this compound.
Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS): This technique is a powerful tool for the analysis of volatile and semi-volatile compounds in solid or liquid samples. scielo.brunicam.it In HS-SPME, a fiber coated with a sorbent material is exposed to the headspace above the sample, where it adsorbs the volatile analytes. unipd.it The fiber is then transferred to the GC injector for thermal desorption and analysis by GC-MS. scielo.brunipd.it This method is highly sensitive and requires minimal sample preparation, making it suitable for trace analysis of this compound in complex matrices. unicam.it
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS): GC-IMS is a hyphenated technique that combines the separation capabilities of gas chromatography with the high sensitivity of ion mobility spectrometry. After separation on the GC column, the analytes are ionized and enter an IMS drift tube. Here, they are separated based on their size, shape, and charge, providing an additional dimension of separation and enhancing the selectivity and sensitivity of the analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For compounds like this compound and other fatty acid methyl esters (FAMEs), reversed-phase HPLC (RP-HPLC) is the most common modality. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar (hydrophilic).
In the analysis of FAMEs, C18 columns are frequently employed as the stationary phase. scielo.br The separation mechanism is based on the hydrophobic interactions between the alkyl chains of the analytes and the C18-functionalized silica particles. Elution is typically achieved using a mobile phase consisting of a mixture of acetonitrile, methanol (B129727), and/or water. researchgate.netmdpi.com Gradient elution, where the composition of the mobile phase is changed over time, can be used to effectively separate complex mixtures of FAMEs with varying chain lengths and degrees of unsaturation. scielo.br
Detection is commonly performed using an ultraviolet (UV) detector, often set at a low wavelength such as 205 or 210 nm, as isolated double bonds in compounds like this compound have weak chromophores. scielo.brmdpi.com For analytes lacking a strong chromophore, derivatization may be necessary to enhance UV or fluorescence detectability. However, the methyl ester derivatization itself is often sufficient for detection purposes. nih.gov The selection of the mobile phase is critical; for instance, acetonitrile is often used, and its combination with other solvents like acetone can be optimized to achieve the desired separation. nih.govsigmaaldrich.com
Below is a table summarizing typical conditions for the RP-HPLC analysis of short-chain and unsaturated methyl esters, applicable to this compound.
Table 1: Typical RP-HPLC Conditions for Methyl Ester Analysis
This table is interactive. You can sort and filter the data.
| Parameter | Condition | Rationale / Notes |
| Column | C18 (Octadecylsilyl) | Provides nonpolar stationary phase for hydrophobic interactions. Common dimensions: 250 mm x 4.6 mm, 5 µm particle size. scielo.br |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Polar solvents for reversed-phase elution. Gradient or isocratic elution can be used. researchgate.netmdpi.com |
| Flow Rate | 1.0 - 4.0 mL/min | Adjusted to optimize separation time and resolution. scielo.brresearchgate.net |
| Detection | UV at 205-210 nm | Suitable for detecting the carbon-carbon double bond in unsaturated esters like this compound. scielo.brmdpi.com |
| Column Temp. | 30 - 40 °C | Controlled temperature ensures reproducible retention times. scielo.brmdpi.com |
| Injection Vol. | 10 µL | A typical volume for analytical scale HPLC. scielo.br |
Hyphenated Techniques and Multivariate Data Analysis
Comprehensive Two-Dimensional Gas Chromatography (GC×GC)
In the analysis of complex volatile mixtures, such as those found in foods, beverages, and environmental samples, one-dimensional GC often provides insufficient resolution, leading to co-eluting peaks. Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful hyphenated technique that offers significantly enhanced separation power and peak capacity. nih.gov This technique employs two capillary columns with different stationary phases (e.g., nonpolar × polar) connected by a modulator. nih.gov
The modulator traps small, sequential portions of the effluent from the first column (¹D) and re-injects them as sharp pulses onto the second, much shorter column (²D) for a rapid, secondary separation. The result is a two-dimensional chromatogram, or contour plot, where compounds are structured based on their volatility (¹D retention time) and polarity (²D retention time). gcms.cz This structured separation allows for the clear resolution of compounds that would otherwise overlap in a single-dimension analysis. gcms.cz For a compound like this compound in a complex matrix, GC×GC can effectively separate it from isomers and other volatile organic compounds (VOCs), leading to more accurate identification and quantification. chemrxiv.org
Table 3: Comparison of 1D-GC and GC×GC for Complex Sample Analysis
This table is interactive. You can sort and filter the data.
| Feature | 1D-GC | GC×GC |
| Peak Capacity | Lower (hundreds) | Significantly Higher (thousands) nih.gov |
| Resolution | Limited, co-elution is common | Greatly enhanced, resolves many co-eluting peaks gcms.cz |
| Data Output | 1D Chromatogram (Intensity vs. Time) | 2D Contour Plot (Intensity vs. ¹D Time vs. ²D Time) |
| Sensitivity | Standard | Enhanced due to peak focusing by the modulator |
| Compound ID | Can be ambiguous due to co-elution | More confident due to separation in two dimensions |
| Applicability | Simple to moderately complex mixtures | Highly complex mixtures (e.g., essential oils, petroleum, food volatiles) nih.gov |
Principal Component Analysis (PCA)
When analytical techniques like GC-MS or GC×GC are applied to multiple samples, they generate vast and complex datasets. Principal Component Analysis (PCA) is a multivariate statistical method used to reduce the dimensionality of such datasets while retaining most of the original variation. mdpi.com PCA transforms the original, correlated variables (e.g., the peak areas of hundreds of volatile compounds) into a smaller set of new, uncorrelated variables called principal components (PCs). nih.gov
The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component (PC2, PC3, etc.) accounts for the highest possible remaining variance. acs.org By plotting the samples on a "score plot" using the first two or three PCs, one can visualize the relationships between samples, identifying patterns, groups, or outliers. nih.gov A corresponding "loading plot" shows how the original variables (the individual chemical compounds) contribute to each PC, revealing which compounds are responsible for the observed separation between sample groups. mdpi.com In a study analyzing different food or beverage samples, PCA could effectively differentiate them based on their volatile profiles, and the loading plot would indicate that a compound like this compound is a key biomarker for a particular sample group. nih.gov
Table 4: Conceptual Overview of PCA in Chemical Data Analysis
This table is interactive. You can sort and filter the data.
| PCA Component | Description | Interpretation in Volatile Analysis |
| Score Plot | A plot of the samples against two principal components (e.g., PC1 vs. PC2). | Shows the similarity between samples. Samples that cluster together have similar volatile profiles. Groups of samples can be visually distinguished. mdpi.com |
| Loading Plot | A plot of the original variables (compounds) against two principal components. | Shows the influence of each volatile compound on the PCs. Compounds far from the origin have a large influence on the sample separation seen in the score plot. mdpi.com |
| Eigenvalues | A measure of the variance in the data explained by each principal component. | Indicates the importance of each PC. A high eigenvalue for PC1 means it captures a large percentage of the total data variability. |
| Biplot | An overlay of the score plot and the loading plot. | Provides a comprehensive view of the relationship between samples and the variables that define them. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, ab initio methods)
Quantum chemical calculations are fundamental to modern computational chemistry, allowing for the prediction of molecular properties from first principles. Methods like Density Functional Theory (DFT) and ab initio (from the beginning) calculations solve approximations of the Schrödinger equation to determine electronic structure and energy.
While these calculations are a prerequisite for more advanced modeling, such as kinetic studies, detailed standalone reports focusing solely on the fundamental quantum chemical properties of methyl 2-pentenoate are not prevalent in the surveyed literature. However, the principles of these methods are well-established.
Geometry optimization is a computational procedure used to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process involves calculating the energy and the forces on each atom for a given geometry and then iteratively adjusting the atomic coordinates to minimize the forces until a stationary point on the potential energy surface is located. The nature of this point (a minimum or a saddle point) is confirmed by calculating the vibrational frequencies.
For a molecule like this compound, methods such as DFT (e.g., using the B3LYP functional) or ab initio methods (like Møller–Plesset perturbation theory, MP2) combined with a suitable basis set (e.g., 6-31G* or cc-pVTZ) would be employed to find its equilibrium geometry. The resulting data would include precise bond lengths, bond angles, and dihedral angles. These optimized structures are the starting point for all other computational analyses, including frequency, energy, and reactivity calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For this compound, the presence of the C=C double bond conjugated with the carbonyl group is expected to influence the energies of these orbitals significantly compared to its saturated analog, methyl pentanoate. While specific HOMO-LUMO energy values for this compound are not detailed in the available research, such analysis would be a standard output of any quantum chemical calculation package.
Spin-orbit coupling is a relativistic effect that describes the interaction between an electron's spin magnetic moment and the magnetic field generated by its orbital motion around the nucleus. This interaction can mix electronic states of different spin multiplicities (e.g., singlet and triplet states), enabling spin-forbidden processes like phosphorescence and intersystem crossing.
The magnitude of spin-orbit coupling increases significantly with the atomic number of the atoms in a molecule (approximately as Z⁴). Consequently, these calculations are most relevant and commonly performed for systems containing heavy elements. For a small organic molecule like this compound, which consists only of carbon, hydrogen, and oxygen, spin-orbit coupling effects are generally very small and are often considered negligible in studies of its primary reactivity and kinetics. As such, dedicated spin-orbit coupling calculations for this compound are not found in the scientific literature.
Kinetic Modeling and Rate Constant Determination
A significant focus of the theoretical research on this compound has been the determination of its reaction kinetics, particularly in the context of combustion. Kinetic modeling relies on accurate rate constants for elementary reactions, which can be calculated using computational methods.
A systematic ab initio study has been conducted on the hydrogen atom abstraction reactions from this compound by hydrogen radicals (H). rsc.org Such abstraction reactions are crucial initial steps in the combustion and degradation of fuel molecules. In this study, the potential energy surface for the reactions was calculated using the high-accuracy CBS-QB3 (Complete Basis Set) method. rsc.org Rate constants were then determined over a wide temperature range (500-2500 K) using Conventional Transition State Theory (TST) with corrections for quantum tunneling effects. rsc.org
The study identified several distinct sites on the this compound molecule from which a hydrogen atom could be abstracted. The calculated rate constants were fitted to the three-parameter Arrhenius expression, k(T) = A * Tⁿ * exp(-Ea / RT), which is essential for building detailed chemical kinetic models. rsc.org
Below is an interactive table summarizing the calculated high-pressure limit rate constants for hydrogen abstraction from various sites of this compound by an H radical.
Data sourced from a systematic ab initio and chemical kinetic study. rsc.org
Other studies have computationally modeled the formation of this compound as an intermediate during the oxidation of larger saturated esters, such as methyl pentanoate and methyl hexanoate. researchgate.netresearchgate.net Reaction flux analyses in these models show that H-atom abstraction from the saturated ester, followed by β-scission of the resulting radical, is a dominant pathway for producing this compound and an alkyl radical. researchgate.net
Molecular Dynamics Simulations (if applicable)
Molecular dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. It is widely used to study the dynamics of large complex systems like proteins, polymers, and lipid bilayers. nih.govresearchgate.net The atoms and molecules are allowed to interact for a fixed period, providing a view of the system's dynamic evolution.
A literature search reveals no specific molecular dynamics simulations focused on pure this compound. Such simulations are generally not required for studying the gas-phase kinetics of a small molecule. MD would be more applicable if studying the behavior of this compound in a condensed phase, such as its interaction with a solvent, its properties at an interface, or its role as a monomer in a polymerization process.
Prediction of Degradation Pathways
Theoretical studies provide a powerful tool for predicting the likely degradation pathways of a molecule under specific conditions. For this compound, these predictions are closely linked to the kinetic modeling of its elementary reactions.
A branching ratio analysis for the H-atom abstraction from this compound reveals the temperature dependency of its initial degradation pathways:
At lower temperatures (below ~800 K) , abstraction from the β-position (the CH=CH group) is the most dominant pathway. rsc.org
At higher temperatures (above ~1200 K) , abstraction from the α-position (the CH2 group adjacent to the double bond) becomes increasingly significant and eventually dominant. rsc.org
Abstractions from the methyl groups (γ, δ, and α') are less significant across the entire temperature range but become more competitive at very high temperatures. rsc.org
Once the initial fuel radical is formed, its subsequent decomposition pathways, such as β-scission, will dictate the pool of smaller intermediate species. Furthermore, studies on the low-temperature oxidation of related esters show that HO₂-elimination is a key pathway that leads to the formation of unsaturated esters like this compound. acs.orgresearchgate.net This indicates that in addition to being a reactant, this compound is also a critical intermediate in the degradation pathways of larger saturated esters. researchgate.netresearchgate.net
Applications in Advanced Materials and Specialized Organic Synthesis
Precursor in Polymer Chemistry and Advanced Materials
The reactivity of the double bond in methyl 2-pentenoate allows it to function as a monomer in various polymerization reactions. While specific data on this compound is specialized, its role can be understood through the well-documented behavior of related acrylate and α,β-unsaturated ester monomers in polymer science. These monomers are known to impart unique and desirable properties to the final polymer materials.
This compound can be copolymerized with other vinyl or acrylic monomers, such as methyl acrylate or ethylene, to create polymers with tailored properties. gantrade.comsemanticscholar.org In copolymerization, the incorporation of a monomer like this compound can alter the physicochemical characteristics of the resulting material. The inclusion of its alkyl side chain can introduce flexibility and modify the glass transition temperature (Tg) of the polymer, balancing properties like hardness and softness. semanticscholar.org
The copolymerization of ethylene with various acrylic esters has been shown to produce materials with a range of properties depending on the comonomer content. mdpi.com For instance, the introduction of an acrylate monomer into a polyethylene chain can enhance adhesion to more polar substrates and improve toughness. By analogy, copolymerizing this compound would be expected to yield polymers with modified mechanical and thermal profiles. The reactivity ratios of the comonomers would determine the distribution of the monomer units along the polymer chain, influencing whether the resulting copolymer has a random, block, or alternating structure. vot.pl
Table 1: Potential Effects of this compound as a Comonomer in Polymer Chains
| Polymer Property | Expected Influence of this compound Incorporation | Rationale |
|---|---|---|
| Glass Transition (Tg) | Modification (likely decrease) | The ethyl side-chain can increase free volume and chain flexibility. |
| Flexibility | Increase | Disrupts crystalline packing that may occur in homopolymers like polyethylene. |
| Adhesion | Potential Enhancement | The polar ester group can improve adhesion to various surfaces. |
| Hardness/Softness | Balancing agent | Can be used to soften harder polymers like polymethyl methacrylate (PMMA). semanticscholar.org |
Beyond acting as a comonomer, this compound and similar unsaturated esters can be incorporated into existing polymer matrices to modify their properties. organic-chemistry.org For example, they can function as reactive plasticizers. When blended with a polymer like polyvinyl chloride (PVC), the ester can initially act as a traditional plasticizer, increasing flexibility. Upon curing with heat or radiation, the double bond can polymerize, locking the molecule into the polymer matrix. This reduces the migration and leaching of the plasticizer over time, leading to more durable and stable materials. diva-portal.org
Furthermore, the dual functionality of this compound (an alkene and an ester) makes it a candidate for use as a cross-linking agent. In resins like unsaturated polyesters, it can be integrated into the polymer network during the curing process. This cross-linking enhances the material's mechanical strength, chemical resistance, and thermal stability, transforming the liquid resin into a rigid, three-dimensional solid. masterorganicchemistry.com
Building Block for Complex Organic Molecules
The true versatility of this compound is evident in its application as a foundational building block in multi-step organic synthesis. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to its use in constructing the carbon skeletons of more complex molecules. libretexts.orgwikipedia.orgresearchgate.net
The primary reactions that leverage this reactivity are conjugate additions (also known as Michael additions) and cycloadditions like the Diels-Alder reaction. researchgate.netchemistrysteps.com In a conjugate addition, a nucleophile adds to the β-carbon, a key step in forming new carbon-carbon or carbon-heteroatom bonds. libretexts.orgnih.gov
Table 2: Key Synthetic Transformations of this compound
| Reaction Type | Reagent Class | Intermediate/Product Type | Significance |
|---|---|---|---|
| Conjugate (Michael) Addition | Organocuprates (Gilman reagents), Enolates, Amines, Thiols | β-Substituted pentanoate esters | Forms C-C, C-N, or C-S bonds; creates 1,5-dicarbonyl or β-amino ester structures. wikipedia.orgresearchgate.net |
| Diels-Alder [4+2] Cycloaddition | Conjugated Dienes (e.g., Butadiene, Cyclopentadiene) | Substituted cyclohexene esters | Reliably forms six-membered rings with high stereochemical control. chemistrysteps.com |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Methyl 2,3-epoxypentanoate | Creates reactive epoxide rings for further functionalization. |
| Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C) | Methyl pentanoate | Saturates the double bond to produce the corresponding alkane ester. |
The conjugate addition reaction is a powerful tool for synthesizing structures commonly found in pharmaceuticals. For example, the addition of nitrogen-based nucleophiles to this compound can generate β-amino esters, which are precursors to β-amino acids and various alkaloids. Similarly, the addition of carbon nucleophiles, such as enolates derived from other carbonyl compounds, results in the formation of 1,5-dicarbonyl compounds. wikipedia.org These structures are key intermediates in the synthesis of many cyclic and heterocyclic systems present in drug molecules.
A notable application is in the synthesis of precursors for anticonvulsant drugs like Pregabalin. While many synthetic routes exist, some rely on the Michael addition of a nucleophile to an α,β-unsaturated system to construct the core carbon skeleton, which is later elaborated to the final active pharmaceutical ingredient. chemistrysteps.comquickcompany.in The reaction of this compound with a cyano-stabilized nucleophile, for example, could establish the basic framework required for such molecules. Ethyl 2-methyl-2-pentenoate, a closely related compound, has been specifically mentioned in the context of synthesizing antifungal medications. google.com
The structural motifs derived from this compound are also found in various agrochemicals, particularly insecticides. A significant class of synthetic insecticides is the pyrethroids. The synthesis of many pyrethroids involves the esterification of a complex carboxylic acid, such as chrysanthemic acid, with an alcohol moiety. semanticscholar.orgcymitquimica.com The synthesis of these complex acid and alcohol components often employs conjugate addition reactions to build the carbon framework. For instance, the addition of an organocuprate (Gilman reagent) to an α,β-unsaturated ester like this compound can be a key step in forming the specific alkyl-substituted carbon chains required for the pyrethroid structure. quickcompany.in
This compound is a valuable precursor in the synthesis of specialty chemicals, particularly in the flavor and fragrance industry. The parent compound, 2-methyl-2-pentenoic acid, is often referred to as "strawberry acid" and is used to impart fruity and berry-like notes to flavors and perfumes. google.com this compound can be used as a building block to synthesize more complex fragrance molecules, such as the damascones, which are a class of rose ketones. The synthesis of α-damascone can involve the reaction of an organometallic reagent with an α,β-unsaturated carbonyl compound to construct the characteristic butenone side chain. thegoodscentscompany.com The conjugate addition of an appropriate nucleophile to this compound provides a direct route to the 1,5-dicarbonyl precursors that can be cyclized and modified to yield these high-value fragrance compounds.
Synthesis of Natural Products and Pheromones
This compound, with its activated carbon-carbon double bond, represents a potentially useful building block in organic synthesis. Its structure as an α,β-unsaturated ester makes it a suitable candidate for various carbon-carbon bond-forming reactions that are fundamental to the construction of complex molecular architectures, including those found in natural products and pheromones.
In principle, the electrophilic nature of the β-carbon in this compound allows it to participate in conjugate addition reactions (Michael additions). This type of reaction is a powerful tool for forming new carbon-carbon bonds in a controlled manner. Nucleophiles such as enolates, organocuprates, amines, and thiols can add to the β-position, introducing new functional groups and extending the carbon skeleton. This strategy is frequently employed in the synthesis of natural products where specific stereocenters and functionalities are required.
Furthermore, the double bond in this compound can act as a dienophile in Diels-Alder reactions. This [4+2] cycloaddition is one of the most powerful methods for constructing six-membered rings, a common structural motif in a vast array of natural products, including terpenes and alkaloids. The electron-withdrawing nature of the ester group in this compound activates the double bond, making it a more reactive dienophile for reactions with electron-rich dienes. The stereospecificity of the Diels-Alder reaction allows for the predictable formation of multiple stereocenters in a single step, which is a highly desirable feature in the efficient synthesis of complex targets.
Despite its potential as a synthon in these key reactions, a comprehensive review of scientific literature does not yield specific, documented examples of this compound being directly employed as a starting material or key intermediate in the total synthesis of a named natural product or pheromone. While the principles of organic synthesis suggest its utility, published research to date has not explicitly detailed its application in these specific contexts. Therefore, while the theoretical applications are significant, practical examples remain to be reported in the accessible scientific literature.
Based on the available information, a data table of natural products or pheromones synthesized from this compound cannot be generated at this time.
Investigation of Biological Interactions and Metabolic Transformations
Role as a Metabolite in Biological Pathways
While specific metabolic pathways detailing the breakdown or synthesis of Methyl 2-pentenoate are not extensively documented in current literature, general principles of ester and unsaturated fatty acid metabolism in microorganisms provide a likely context. Esters in biological systems are typically synthesized by microbes through several biochemical routes, including the condensation of an acyl-CoA with an alcohol. nih.gov The physiological purpose of such ester formation can be related to the degradation of ketones for use as a carbon source or for the detoxification of aldehydes. nih.gov
In acetogenic bacteria, for instance, methyl groups from various compounds, including methanol (B129727), are transferred to the Wood-Ljungdahl pathway for the production of acetate and ethanol. nih.gov This indicates that the methyl ester group of this compound could potentially be cleaved and enter into one-carbon metabolism pathways in certain microorganisms. The pentenoate portion, being an unsaturated fatty acid structure, would likely be metabolized through pathways of fatty acid oxidation.
Antimicrobial Properties and Mechanisms
Research into the antimicrobial properties of unsaturated fatty acid esters suggests that these compounds can exhibit activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnih.gov The antimicrobial action of these esters is often attributed to their interaction with and disruption of the cell membranes of bacteria, leading to autolysis. researchgate.net
While direct studies on this compound are limited, research on related compounds provides insight. For example, 4-pentenoic acid has demonstrated antimicrobial activity, inhibiting certain bacteria by impairing fatty acid synthesis and compromising cell membrane integrity. mdpi.compreprints.org Organic acid methyl esters have also been shown to be effective against various human pathogenic microorganisms. google.com The antimicrobial activity of organic acids themselves is often stronger than their ester forms; however, certain esters, like the medium-chain fatty acid ester monolaurin, exhibit potent inhibitory effects on Gram-positive bacteria. nih.gov These findings suggest that this compound, as an unsaturated ester, may possess antimicrobial properties, though further specific testing is required to confirm this.
Cytotoxicity and Apoptosis Induction Research
The cytotoxic potential of α,β-unsaturated carbonyl compounds, a class to which this compound belongs, has been a subject of interest in medicinal chemistry. nih.gov These compounds are known to be reactive and can exert cytotoxic effects through various mechanisms, including acting on mitochondria. nih.gov
While research on this compound itself is not abundant, a derivative, Methyl (Z)-2-(isothioureidomethyl)-2-pentenoate hydrobromide (IS-MF08) , has been the focus of significant investigation regarding its antitumor activities. Studies have shown that IS-MF08 is cytotoxic to melanoma and leukemia cells, triggering cell cycle arrest and disrupting mitosis. researchgate.netnih.gov The mechanism of cell death induced by this derivative is consistent with apoptosis, as evidenced by morphological changes in cell structure and annexin V-FITC experiments. researchgate.net
The apoptotic action of IS-MF08 is thought to be related to the extrinsic cell death pathway, involving the membrane receptor Fas. This activation leads to a cascade involving the decrease of the anti-apoptotic protein Bcl-2 and the activation of caspases-8 and -3, ultimately causing DNA damage. nih.gov Furthermore, IS-MF08 has been observed to increase intracellular reactive oxygen species (ROS), cause endoplasmic reticulum (ER) stress, and lead to mitochondrial membrane permeabilization. nih.gov
| Compound | Cell Line | Observed Effects | Mechanism of Action |
|---|---|---|---|
| Methyl (Z)-2-(isothioureidomethyl)-2-pentenoate hydrobromide (IS-MF08) | B16F10 Melanoma | Cytotoxicity, Cell Cycle Arrest, Mitosis Disruption, Apoptosis | Induction of apoptosis, details under investigation. researchgate.net |
| Methyl (Z)-2-(isothioureidomethyl)-2-pentenoate hydrobromide (IS-MF08) | Leukemia Cells | Antitumor Activity, Mitotic Arrest, Apoptosis | Activation of extrinsic apoptosis pathway via Fas receptor, decrease in Bcl-2, activation of caspases-8 and -3, increased ROS, ER stress, mitochondrial membrane permeabilization. nih.gov |
Potential as a Ligand for Receptors or Enzymes
The potential for this compound to act as a ligand for biological receptors or as an inhibitor for enzymes is an area that remains largely unexplored. As an α,β-unsaturated carbonyl compound, it possesses electrophilic sites at both the carbonyl carbon and the β-carbon, making it susceptible to attack by nucleophiles. wikipedia.org This reactivity is the basis for the interaction of many such compounds with biological macromolecules. For example, these compounds can act as Michael acceptors, forming covalent bonds with nucleophilic residues (such as cysteine) in proteins. This mechanism is a common strategy in the design of enzyme inhibitors. However, specific studies identifying receptors or enzymes for which this compound has a significant affinity are currently lacking in the scientific literature.
Derivatives in Medicinal Chemistry and Biochemistry
The development of derivatives from a lead compound is a common strategy in medicinal chemistry to enhance activity and explore structure-activity relationships. In the context of this compound, the derivative Methyl (Z)-2-(isothioureidomethyl)-2-pentenoate hydrobromide (IS-MF08) stands out as a significant example. This isothiouronium salt has demonstrated notable antitumor properties. nih.gov
The synthesis and investigation of IS-MF08 highlight the potential of the this compound scaffold for derivatization to create medicinally relevant compounds. The introduction of the isothioureidomethyl group at the 2-position of the pentenoate backbone is crucial for its observed cytotoxic and pro-apoptotic activity against cancer cell lines. researchgate.netnih.gov In silico studies have also predicted that IS-MF08 possesses good physicochemical properties related to absorption and permeation, suggesting its potential as a drug-like molecule. researchgate.net The research into this derivative underscores the value of α,β-unsaturated esters as starting points for the development of new therapeutic agents. nih.gov
Environmental Fate and Degradation Pathways
Biodegradation Mechanisms in Environmental Systems
Biodegradation is a key process in the removal of Methyl 2-pentenoate from the environment. This process is primarily mediated by microorganisms that utilize the compound as a source of carbon and energy.
While specific studies on the aerobic and anaerobic degradation of this compound are limited, the degradation of structurally similar unsaturated esters provides insights into its likely fate.
Aerobic Degradation: In the presence of oxygen, microorganisms are expected to readily degrade this compound. The initial step likely involves the hydrolysis of the ester bond by esterase enzymes, yielding methanol (B129727) and 2-pentenoic acid. The resulting acid can then be further metabolized through beta-oxidation. The double bond in the pentenoic acid moiety may be saturated prior to or during the beta-oxidation process. Complete mineralization to carbon dioxide and water is the expected ultimate fate under aerobic conditions. Fatty acid methyl esters, in general, are known to be readily biodegradable under aerobic conditions.
Anaerobic Degradation: Under anaerobic conditions, the degradation of this compound is also anticipated, although potentially at a slower rate than aerobic degradation. Research on other unsaturated esters suggests that the presence of a double bond can enhance anaerobic biodegradability. The degradation pathway would likely still involve the initial hydrolysis of the ester. The subsequent metabolism of 2-pentenoic acid would proceed through anaerobic pathways, which may involve different microbial consortia and enzymatic reactions compared to aerobic degradation. In a study on the anaerobic biodegradation of various alkyl esters, the presence of an unsaturated bond in the acid moiety was found to increase the biodegradability of the ester.
A comparative overview of the expected degradation characteristics is presented below.
| Condition | Expected Rate of Degradation | Primary Initial Step | Potential End Products |
| Aerobic | Faster | Ester hydrolysis | Carbon dioxide, Water |
| Anaerobic | Slower | Ester hydrolysis | Methane, Carbon dioxide, Water |
The biodegradation of this compound is dependent on the presence and activity of diverse microbial communities in the environment. Various genera of bacteria are known to possess the enzymatic machinery to degrade esters and unsaturated organic compounds.
Microorganisms from genera such as Pseudomonas and Rhodococcus are well-documented for their ability to degrade a wide range of organic compounds, including esters. These bacteria produce esterases that catalyze the initial hydrolysis step. For instance, Pseudomonas species have been shown to be involved in the co-metabolic degradation of methyl esters. Similarly, Rhodococcus species are known to degrade plasticizers, which are often ester-based compounds, through the hydrolysis of ester bonds. The degradation of the resulting 2-pentenoic acid would then be carried out by bacteria capable of metabolizing unsaturated fatty acids.
Environmental Impact Assessment Methodologies (Research-oriented)
Assessing the environmental impact of this compound involves standardized laboratory tests to determine its potential toxicity to aquatic organisms and its biodegradability.
The potential for this compound to cause harm to aquatic ecosystems is evaluated through aquatic toxicity tests. These tests expose standard aquatic organisms to a range of concentrations of the chemical under controlled laboratory conditions.
Commonly used test organisms include:
Fish: (e.g., Pimephales promelas - fathead minnow, or Danio rerio - zebrafish) for acute (96-hour) and chronic toxicity studies.
Invertebrates: (e.g., Daphnia magna - water flea) for acute (48-hour) immobilization tests and chronic reproduction studies. nih.govmdpi.comnih.gov
Algae: (e.g., Pseudokirchneriella subcapitata) for growth inhibition tests (72-hour).
Standardized biodegradability assays are used to determine the extent and rate at which a chemical can be broken down by microorganisms. The "Ready Biodegradability" tests, such as the OECD 301 series, are commonly employed for this purpose. oecd.org
The OECD 301F Manometric Respirometry Test is a suitable method for assessing the ready biodegradability of volatile compounds like this compound. nih.govconcawe.euresearchgate.netnih.gov In this test, the consumption of oxygen by microorganisms metabolizing the test substance is measured over a 28-day period. A substance is considered "readily biodegradable" if it reaches a certain percentage of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test. For the OECD 301F test, the pass level is 60% of the ThOD. Achieving this level indicates that the substance is likely to be rapidly and completely degraded in the environment. While specific OECD 301F results for this compound were not found, similar methyl esters are generally found to be readily biodegradable.
| Test Guideline | Method | Measurement | Pass Level |
| OECD 301F | Manometric Respirometry | Oxygen Consumption | >60% ThOD in 10-d window |
Analytical Monitoring in Environmental Samples (e.g., Wastewater)
To assess the presence and concentration of this compound in environmental samples such as wastewater, sensitive and specific analytical methods are required. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective technique for the analysis of volatile organic compounds like this compound in aqueous matrices. shimadzu.comresearchgate.net
The analytical procedure typically involves the following steps:
Sample Preparation: Due to the expected low concentrations in environmental samples and the complexity of the matrix, a pre-concentration step is usually necessary. Methods like purge and trap (P&T) or solid-phase microextraction (SPME) are commonly used to extract and concentrate volatile organic compounds from water samples.
Gas Chromatographic Separation: The extracted compounds are then injected into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.
Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for its positive identification and quantification.
The use of GC-MS provides high selectivity and sensitivity, enabling the detection of this compound at trace levels (ng/L to µg/L) in complex environmental samples like wastewater. longdom.org
Future Research Trajectories and Interdisciplinary Challenges
Development of Novel Catalytic Systems for Sustainable Production
The future of Methyl 2-pentenoate production hinges on the development of sustainable catalytic systems that are both efficient and environmentally benign. A significant area of research is the conversion of bio-based feedstocks, such as γ-valerolactone (GVL), into this compound. nih.govnih.gov This process is a key step towards creating 'bio-based' Nylon. nih.govrsc.org
The transesterification of GVL with methanol (B129727) under catalytic distillation conditions has been shown to produce this compound in yields greater than 95%. nih.govrsc.orgresearchgate.net This method is particularly promising due to the large difference in boiling points between GVL and this compound, which helps to drive the reaction towards the desired product. researchgate.net Research in this area is exploring a variety of catalysts to optimize this conversion.
| Catalyst Type | Specific Examples | Key Findings |
| Acidic Catalysts | Ionic liquids, Zeolites | Effective in promoting the transesterification of GVL. researchgate.net Zeolites can be modified to improve the synthesis of this compound isomers. researchgate.net |
| Basic Catalysts | Cs/SiO2, MgO, SrO | Capable of selectively producing terminally unsaturated methyl esters like methyl 4-pentenoate and methyl 3-pentenoate from GVL and methanol in a flow system. researchgate.net |
| Bifunctional Catalysts | Pt supported on acidic zeolites (e.g., ZSM-5) | Used for the conversion of GVL into pentanoic acid, where pentenoic acids are intermediates. rsc.org The platinum component is crucial for the hydrogenation of these intermediates. rsc.org |
Future research will likely focus on designing heterogeneous catalysts that offer high selectivity, stability, and recyclability, thereby reducing waste and energy consumption in the production of this compound. The use of non-noble metal catalysts is also a key area of investigation to improve the cost-effectiveness of the process. spast.org
Exploration of New Stereoselective Methodologies
The development of stereoselective methodologies is essential for the synthesis of enantiomerically pure forms of chiral derivatives of this compound, which can have specific applications in pharmaceuticals and fine chemicals. Lipases have emerged as powerful biocatalysts for the stereoselective synthesis of esters. mdpi.comnih.gov
Lipase-mediated kinetic resolution is a prominent technique that can be applied to produce chiral pentenoates. mdpi.comresearchgate.net This method relies on the ability of lipases to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. mdpi.com This can be achieved through stereoselective hydrolysis of a racemic ester or stereoselective esterification/transesterification of a racemic alcohol or acid. mdpi.comnih.gov
A notable example, although not directly involving this compound, is the resolution of 5-acetoxy-4-aryl-(2E)-pentenoate derivatives using lipases. mdpi.com In this case, selected lipases were able to exclusively hydrolyze the acetate group with good enantioselectivity, demonstrating the potential of this approach for related compounds. mdpi.com
| Lipase | Reaction Type | Substrate | Key Finding |
| Lipase OF 360 | Hydrolysis | 5-acetoxy-4-aryl-(2E)-pentenoate derivatives | Exclusive hydrolysis of the acetate functional group with good enantioselectivity. mdpi.com |
| Lipase P | Hydrolysis | A racemic ester | Exhibited very high enantioselectivity (E = 1600), which was about 160 times higher than that of the acetylation of the corresponding alcohol. mdpi.com |
| Candida antarctica Lipase B (CALB) | Transesterification | Methyl indoline-3-carboxylate with n-butanol | Excellent values of enantiodiscrimination were observed. researchgate.net |
Future research in this area will focus on screening for novel lipases with high selectivity towards this compound derivatives and optimizing reaction conditions such as solvent, temperature, and acyl donor to enhance enantioselectivity. mdpi.com The development of immobilized enzyme systems will also be crucial for improving catalyst stability and reusability in industrial applications.
Deeper Mechanistic Understanding of Complex Reactions
A more profound understanding of the reaction mechanisms involving this compound is vital for optimizing existing synthetic routes and designing novel transformations. The reactivity of this compound is largely dictated by its α,β-unsaturated ester functionality, which makes it susceptible to nucleophilic attack at the β-carbon in what is known as a Michael addition or conjugate addition reaction. chemeurope.combyjus.commasterorganicchemistry.comwikipedia.org
The Michael addition mechanism involves the addition of a nucleophile (Michael donor), such as an enolate, to the β-carbon of an α,β-unsaturated carbonyl compound (Michael acceptor). byjus.commasterorganicchemistry.comwikipedia.org This reaction is a cornerstone for the formation of carbon-carbon bonds. chemeurope.combyjus.com
Key Steps in the Michael Addition Mechanism byjus.commasterorganicchemistry.comwikipedia.org
Deprotonation: A base removes a proton from the Michael donor to form a stabilized carbanion or enolate.
Nucleophilic Attack: The carbanion attacks the electrophilic β-carbon of the α,β-unsaturated ester.
Protonation: The resulting enolate is protonated by the protonated base or solvent to yield the final product.
Kinetic studies of related esterification reactions, such as the formation of methyl pentanoate from pentanoic acid and methanol, can also provide valuable insights. core.ac.ukresearchgate.net The esterification of pentanoic acid with methanol catalyzed by the Amberlyst 15 resin has been shown to follow an Eley-Rideal kinetic model, with an activation energy of 39.5 kJ mol⁻¹. core.ac.uk
Furthermore, theoretical investigations into the pyrolysis of related esters like methyl pentanoate, using ab initio calculations, help to elucidate the unimolecular decomposition pathways, which are crucial for understanding the thermal stability and combustion chemistry of these compounds. researchgate.net
Advanced Materials Applications and Polymer Design
This compound holds potential as a monomer for the synthesis of advanced materials and the design of novel polymers. Its structure as an α,β-unsaturated ester allows it to participate in polymerization reactions, leading to the formation of polyesters with tailored properties. mdpi.comrsc.org The sustainable production of this compound from bio-based resources like GVL makes it an attractive building block for creating environmentally friendly polymers. nih.gov
One of the most promising applications is in the production of 'bio-based' Nylon. nih.govrsc.org The ring-opening of GVL to form this compound is a key step in the synthesis of nylon precursors such as caprolactone, caprolactam, and adipic acid. nih.gov
Enzymatic polymerization using lipases, such as Candida antarctica Lipase B (CALB), offers a green route to synthesizing unsaturated aliphatic polyesters from bio-based monomers. mdpi.comrsc.org This method has been successfully used to copolymerize monomers like dimethyl itaconate and 1,4-butanediol, achieving high molecular weight polymers. rsc.org
| Potential Polymer Type | Monomers | Potential Applications |
| Bio-based Polyesters | This compound, diols | Biodegradable plastics, fibers, films |
| Functional Polymers | This compound, functional comonomers | Coatings, adhesives, drug delivery systems |
| Nylon Precursors | Derived from this compound | Engineering plastics, textiles |
Future research will explore the copolymerization of this compound with other monomers to create polymers with a wide range of physical and chemical properties. The investigation of its reactivity in different polymerization techniques, such as free-radical and controlled radical polymerization, will also be a key area of study.
Comprehensive Toxicological and Ecotoxicological Profiling (from a research perspective)
From a research standpoint, a thorough toxicological and ecotoxicological assessment of this compound is necessary to ensure its safe production and use. Currently, the available data is limited, with GHS classifications indicating that it may cause skin and eye irritation, as well as respiratory irritation. nih.gov
For the related compound, 2-methyl-2-pentenoic acid, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has stated that there is "no safety concern at current levels of intake when used as a flavouring agent". nih.gov However, this does not replace the need for specific studies on this compound.
Research into the environmental fate and behavior of unsaturated aliphatic esters is crucial. Studies on phthalate esters can serve as a model, highlighting the importance of physicochemical properties in determining their mobility and persistence in the environment. nih.govnih.gov Key areas for future toxicological research on this compound include:
In vitro cytotoxicity studies: To assess its effects on various cell lines.
Genotoxicity assays: To determine its potential to cause genetic mutations.
Aquatic toxicity testing: To evaluate its impact on aquatic organisms.
Biodegradation studies: To understand its persistence in soil and water.
| Toxicological Endpoint | Current Information | Research Needs |
| Acute Toxicity | GHS: Causes skin and eye irritation; may cause respiratory irritation. nih.gov | Determination of LD50 and LC50 values. |
| Chronic Toxicity | No data available. | Long-term exposure studies. |
| Ecotoxicity | No specific data available. | Studies on fish, daphnia, and algae. |
| Environmental Fate | Expected to be mobile in the environment due to its volatility and low water solubility. fishersci.com | Biodegradation and bioaccumulation studies. |
Integration of Computational and Experimental Approaches
The integration of computational chemistry with experimental studies offers a powerful approach to accelerate research on this compound. Computational methods can provide valuable insights into its molecular properties, reactivity, and reaction mechanisms, guiding experimental design and interpretation.
Ab initio calculations and Density Functional Theory (DFT) can be used to model the electronic structure of this compound, predict its spectroscopic properties, and calculate reaction energetics. researchgate.net For instance, the pyrolysis of methyl pentanoate has been investigated using such methods to determine the kinetics of its unimolecular decomposition. researchgate.net
Kinetic modeling, informed by theoretical calculations, can be used to simulate complex reaction systems. This approach has been successfully applied to the oxidation of small methyl esters, providing a better understanding of their combustion chemistry. osti.gov
| Computational Method | Application to this compound Research |
| Density Functional Theory (DFT) | Calculation of molecular orbitals, bond energies, and reaction pathways. |
| Ab initio Calculations | High-accuracy determination of thermochemical data and reaction barriers. researchgate.net |
| Molecular Dynamics (MD) Simulations | Study of the conformational behavior and interactions of this compound in different environments. |
| Kinetic Modeling | Simulation of reaction kinetics for processes like esterification, hydrolysis, and polymerization. |
Future research will benefit from a synergistic approach where computational predictions are used to screen potential catalysts, design new synthetic routes, and understand reaction mechanisms, followed by experimental validation. This integrated strategy can significantly reduce the time and resources required for research and development.
Biomedical and Bioactive Compound Discovery
The discovery of biomedical applications and bioactive properties of this compound and its derivatives is an emerging area of research. While information on the parent compound is scarce, studies on related structures suggest potential avenues for exploration.
A significant finding is the antitumor activity of a derivative, Methyl (Z)-2-(Isothioureidomethyl)-2-pentenoate Hydrobromide (IS-MF08). nih.gov This compound was found to be cytotoxic to melanoma cells, inducing cell cycle arrest and disrupting mitosis. nih.gov The mechanism of cell death was consistent with apoptosis. nih.gov
| Compound | Biological Activity | Cell Line | Key Findings |
| Methyl (Z)-2-(Isothioureidomethyl)-2-pentenoate Hydrobromide (IS-MF08) | Antitumor | B16F10 melanoma | Cytotoxic, triggers cell cycle arrest, disrupts mitosis, induces apoptosis. nih.gov |
Furthermore, unsaturated fatty acids and their esters are known to exhibit antibacterial activity. nih.govresearchgate.netnih.govresearchgate.net The mechanism of action for some unsaturated fatty acids involves the inhibition of the bacterial enoyl-acyl carrier protein reductase (FabI), an essential enzyme in bacterial fatty acid synthesis. nih.govresearchgate.net This suggests that this compound and its derivatives could be investigated as potential antimicrobial agents. google.com
Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives to explore their potential as anticancer, antibacterial, and antifungal agents. Structure-activity relationship (SAR) studies will be crucial for optimizing their potency and selectivity.
Q & A
Q. What are the recommended methods for synthesizing Methyl 2-pentenoate in laboratory settings?
this compound is typically synthesized via esterification of 2-pentenoic acid with methanol, using acid catalysts (e.g., sulfuric acid) under reflux. Purification often involves fractional distillation or column chromatography to isolate the ester. Characterization should include spectroscopic validation (e.g., NMR, IR) to confirm structural integrity and purity .
Q. How should researchers characterize the purity and structural identity of this compound?
Key techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm bond connectivity and stereochemistry.
- Infrared (IR) Spectroscopy to identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹). Methodological rigor requires calibration with reference standards and replication across multiple instruments .
Q. What analytical techniques are critical for quantifying this compound in complex mixtures?
- High-Performance Liquid Chromatography (HPLC) with UV detection for non-volatile matrices.
- Gas Chromatography (GC) with flame ionization detection for volatile mixtures. Calibration curves using internal standards (e.g., methyl heptanoate) improve accuracy. Report uncertainties and detection limits per statistical guidelines .
Q. What safety protocols are essential when handling this compound in laboratory environments?
- Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritancy.
- Store in airtight containers away from oxidizers.
- Reference Material Safety Data Sheets (MSDS) for toxicity data and emergency procedures .
Q. What are the common applications of this compound in organic synthesis research?
It serves as a precursor for:
- Cross-metathesis reactions to generate α,β-unsaturated esters.
- Michael addition substrates in asymmetric catalysis. Document reaction yields and stereochemical outcomes to enable reproducibility .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound be resolved in structural elucidation studies?
- Perform comparative analysis with synthesized analogs or computational predictions (e.g., DFT-calculated NMR shifts).
- Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.
- Validate findings against crystallographic data if available. Contradictions may arise from solvent effects or impurities; report experimental conditions in detail .
Q. What strategies optimize reaction conditions for this compound synthesis to minimize by-products?
- Apply Design of Experiments (DOE) to test variables (temperature, catalyst loading, solvent polarity).
- Monitor reaction progress via in-situ FTIR or kinetic sampling .
- Optimize workup protocols (e.g., pH-controlled extraction) to isolate the ester selectively. Statistical validation (e.g., ANOVA) ensures robustness .
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- Use Density Functional Theory (DFT) to model transition states and activation energies for proposed mechanisms (e.g., cycloadditions).
- Compare computed spectroscopic properties (IR, NMR) with experimental data to validate models.
- Integrate molecular dynamics (MD) simulations to study solvent effects .
Q. What experimental designs are suitable for investigating stereochemical outcomes in reactions involving this compound?
Q. How should researchers address discrepancies between theoretical and experimental data in this compound studies?
- Conduct error analysis to identify instrument limitations or model assumptions (e.g., neglecting solvation effects in DFT).
- Refine computational parameters (e.g., basis sets, solvent models) to better match empirical observations.
- Publish negative results to aid community-driven resolution of contradictions .
Methodological Notes
- Data Presentation : Use tables to compare reaction yields, spectroscopic data, and computational vs. experimental results. Ensure numerical precision aligns with instrument capabilities (e.g., report GC-MS retention times to two decimal places) .
- Reproducibility : Document all synthetic procedures, instrument settings, and software parameters (e.g., Gaussian functional/basis sets) in supplementary materials .
- Ethical Reporting : Disclose conflicts (e.g., proprietary catalysts) and cite primary literature for established protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
